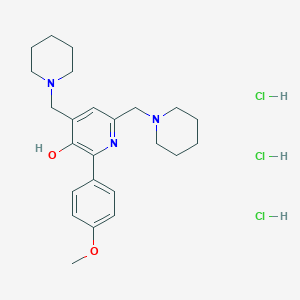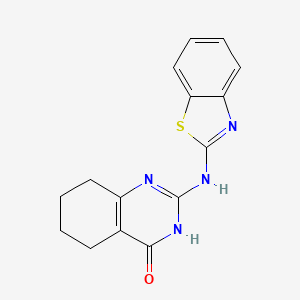
2-(4-Methoxyphenyl)-4,6-bis(piperidin-1-ylmethyl)pyridin-3-ol;trihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxyphenyl)-4,6-bis(piperidin-1-ylmethyl)pyridin-3-ol;trihydrochloride is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyridine ring substituted with methoxyphenyl and piperidinylmethyl groups, making it a molecule of interest for its unique structural properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-4,6-bis(piperidin-1-ylmethyl)pyridin-3-ol;trihydrochloride typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridine Core: The pyridine core can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.
Substitution with Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using methoxybenzene and a suitable alkylating agent.
Introduction of Piperidinylmethyl Groups: The piperidinylmethyl groups can be added through a nucleophilic substitution reaction, where piperidine reacts with a halomethylpyridine derivative.
Final Purification and Conversion to Trihydrochloride Salt: The final compound is purified using chromatographic techniques and converted to its trihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification methods to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the pyridine ring or the piperidinylmethyl groups, potentially yielding reduced or hydrogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under appropriate conditions (e.g., basic or acidic environments).
Major Products Formed
Oxidation Products: Phenolic derivatives and quinones.
Reduction Products: Hydrogenated pyridine derivatives and reduced piperidinylmethyl groups.
Substitution Products: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(4-Methoxyphenyl)-4,6-bis(piperidin-1-ylmethyl)pyridin-3-ol;trihydrochloride has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural features and possible biological activities.
Pharmacology: Studied for its interactions with biological targets, including receptors and enzymes.
Materials Science: Explored for its potential use in the development of novel materials with specific electronic or optical properties.
Chemical Biology: Used as a probe to study various biochemical pathways and molecular interactions.
Mecanismo De Acción
The mechanism of action of 2-(4-Methoxyphenyl)-4,6-bis(piperidin-1-ylmethyl)pyridin-3-ol;trihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Methoxyphenyl)-4,6-bis(morpholin-1-ylmethyl)pyridin-3-ol
- 2-(4-Methoxyphenyl)-4,6-bis(pyrrolidin-1-ylmethyl)pyridin-3-ol
- 2-(4-Methoxyphenyl)-4,6-bis(azepan-1-ylmethyl)pyridin-3-ol
Uniqueness
2-(4-Methoxyphenyl)-4,6-bis(piperidin-1-ylmethyl)pyridin-3-ol;trihydrochloride is unique due to the presence of piperidinylmethyl groups, which confer specific steric and electronic properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, distinguishing it from similar compounds with different substituents.
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)-4,6-bis(piperidin-1-ylmethyl)pyridin-3-ol;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O2.3ClH/c1-29-22-10-8-19(9-11-22)23-24(28)20(17-26-12-4-2-5-13-26)16-21(25-23)18-27-14-6-3-7-15-27;;;/h8-11,16,28H,2-7,12-15,17-18H2,1H3;3*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJNCHXDEZMDNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=CC(=N2)CN3CCCCC3)CN4CCCCC4)O.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36Cl3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(E)-1-[3-acetyloxy-10,13-dimethyl-16-(nitromethyl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethylideneamino] propanoate](/img/structure/B5960108.png)
![2-({[2-methyl-3-(propionylamino)phenyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B5960114.png)
![3-[2-(1-azepanyl)-2-oxoethyl]-4-(4-biphenylylmethyl)-2-piperazinone](/img/structure/B5960125.png)
![3-({3-[(diethylamino)sulfonyl]-4-methylbenzoyl}amino)benzoic acid](/img/structure/B5960133.png)
![3-(1,3-Benzodioxol-5-yl)-5-[[3-(2-chlorophenyl)pyrrolidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B5960137.png)

![1-(1,4-dithiepan-6-yl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B5960141.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B5960165.png)

![2-(2-chlorophenyl)-8-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B5960181.png)

![N-[2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]butanamide](/img/structure/B5960195.png)
![N-[(E)-(2-hydroxy-4-methylphenyl)methylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide](/img/structure/B5960203.png)
![N-[1-(6-methoxynaphthalen-2-yl)ethyl]-5-(2-methylphenyl)-1,2,4-triazin-3-amine](/img/structure/B5960209.png)
